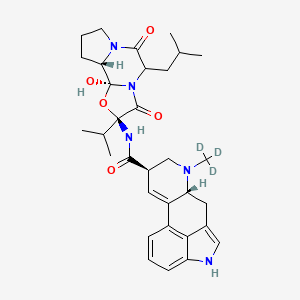
4-Ethynyl-4'-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C14H9NO2 It consists of a biphenyl structure with an ethynyl group at the 4-position and a nitro group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4’-nitro-1,1’-biphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Sonogashira Coupling: The 4-nitrobiphenyl undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide. The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Desilylation: The resulting product is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the trimethylsilyl protecting group, yielding 4-Ethynyl-4’-nitro-1,1’-biphenyl.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the biphenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Concentrated nitric acid, sulfuric acid, halogens, and Lewis acids.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Coupling Reactions: Palladium catalysts, copper(I) iodide, and ethynyltrimethylsilane.
Major Products Formed
Reduction: 4-Ethynyl-4’-amino-1,1’-biphenyl.
Coupling Reactions: Various substituted biphenyl derivatives depending on the coupling partner.
Applications De Recherche Scientifique
4-Ethynyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers investigate its potential as a precursor for bioactive compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Sensors: The compound’s unique electronic properties make it a candidate for use in chemical sensors and molecular electronics.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-4’-nitro-1,1’-biphenyl depends on the specific application and the chemical environment. In general, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl ring. The ethynyl group can participate in π-π interactions and conjugation, affecting the compound’s electronic properties. These interactions can modulate the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbiphenyl: Lacks the nitro group, making it less electron-deficient.
4-Nitrobiphenyl: Lacks the ethynyl group, resulting in different reactivity and electronic properties.
4-Ethynyl-4’-amino-1,1’-biphenyl: The amino group is an electron-donating group, contrasting with the electron-withdrawing nitro group.
Uniqueness
4-Ethynyl-4’-nitro-1,1’-biphenyl is unique due to the presence of both an electron-withdrawing nitro group and an ethynyl group, which together influence the compound’s reactivity and electronic properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
180056-60-4 |
|---|---|
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
1-ethynyl-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H9NO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h1,3-10H |
Clé InChI |
MWABQZBKHRECMI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)




![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)

